Molecular Weight and Bromine Content Comparison: Target vs. Symmetrical 1,4-Dibromo-2,5-bis(hexyloxy)benzene
The target compound possesses a molecular weight of 515.1 g/mol versus 436.2 g/mol for the symmetrical 1,4-dibromo-2,5-bis(hexyloxy)benzene (CAS 128424-36-2), a difference of 78.9 g/mol that corresponds to the additional bromine atom in the ω‑bromohexyloxy chain [REFS-1, REFS-2]. This weight increase reflects both a higher bromine mass fraction (target: 46.5% Br by weight; symmetrical analog: 36.7% Br) and an extra reactive site for post‑functionalization. The higher bromine content in the target compound directly enhances its utility as a monomer for Suzuki, Stille, or Sonogashira polycondensations, while the terminal alkyl bromide remains available for orthogonal nucleophilic substitution—introducing amines, azides, or phosphonates—without competing with the aromatic coupling sites.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 515.1 g/mol |
| Comparator Or Baseline | 436.2 g/mol (1,4-dibromo-2,5-bis(hexyloxy)benzene, CAS 128424-36-2) |
| Quantified Difference | +78.9 g/mol (18% increase) |
| Conditions | Calculated from molecular formulas C₁₈H₂₇Br₃O₂ vs. C₁₈H₂₈Br₂O₂ |
Why This Matters
A 78.9 g/mol higher molecular weight and 9.8 percentage-point greater bromine content directly expand the compound's reactive versatility for sequential functionalization, distinguishing it from the symmetrical analog in procurement decisions for asymmetric monomer synthesis.
- [1] PubChem Compound Summary for CID 68816341, 1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene, molecular weight 515.1 g/mol. View Source
- [2] PubChem Compound Summary for CID 79174330, 1,4-Dibromo-2,5-bis(hexyloxy)benzene, molecular weight 436.2 g/mol. View Source
